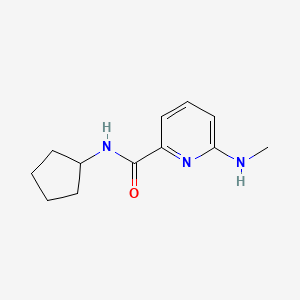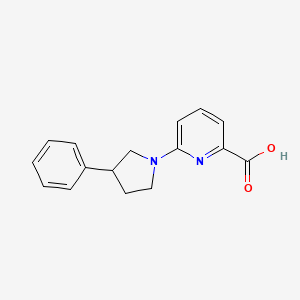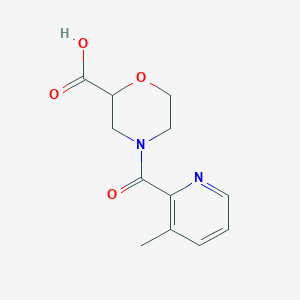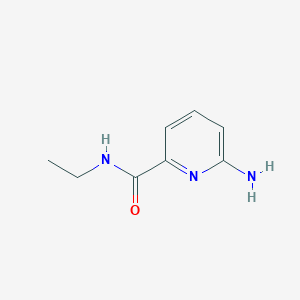![molecular formula C16H19ClN2O2 B7555152 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide, also known as EF-24, is a synthetic compound that has been extensively studied for its potential therapeutic properties. EF-24 belongs to a class of compounds called chalcones, which are known to possess a variety of biological activities.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in cell growth, inflammation, and oxidative stress. 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has been shown to possess a variety of biochemical and physiological effects. 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. Additionally, 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide possesses several advantages for lab experiments, including its synthetic accessibility and its diverse biological activities. However, 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide also possesses several limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide, including:
1. Further elucidation of the mechanism of action of 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide
2. Development of more potent and selective 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide analogs
3. Investigation of the potential of 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide for the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders
4. Investigation of the pharmacokinetics and pharmacodynamics of 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide in vivo
5. Investigation of the potential of 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide in combination with other therapeutics for the treatment of cancer and other diseases.
Synthesis Methods
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide can be synthesized through a multi-step process involving the condensation of 5-ethylfurfural with 4-chlorobenzaldehyde, followed by the reduction of the resulting chalcone intermediate with sodium borohydride. The final step involves the reaction of the resulting alcohol with N,N-dimethylformamide dimethyl acetal.
Scientific Research Applications
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has been studied for its potential therapeutic properties in a variety of diseases, including cancer, inflammation, and cardiovascular disease. 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has also been shown to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. Additionally, 4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide has been shown to possess cardioprotective properties by reducing oxidative stress and inflammation in the heart.
properties
IUPAC Name |
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-4-12-6-7-13(21-12)10-18-15-9-11(5-8-14(15)17)16(20)19(2)3/h5-9,18H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFHNIFXUPDAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CNC2=C(C=CC(=C2)C(=O)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)

![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)


![3-butan-2-yloxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7555089.png)
![1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)


![6-[2-Hydroxypropyl(methyl)carbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7555119.png)
![2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)

![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)